
2-(4-chlorophenoxy)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPDA and is known for its ability to modulate various cellular and molecular pathways.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds structurally related to 2-(4-chlorophenoxy)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These compounds demonstrate moderate to good antibacterial efficacy, highlighting their potential in developing new antibacterial agents. Quantitative Structure-Activity Relationship (QSAR) studies further elucidate the impact of substituents on their activity, indicating that hydrophobicity and steric bulk may enhance antibacterial properties (Desai et al., 2008).
Antimicrobial and Antitumor Activity
Several derivatives, including thiazolidinone and acetidinone, have been synthesized and shown to possess antimicrobial activity against various microorganisms. These findings suggest the chemical framework of this compound and its analogs as a promising scaffold for developing new antimicrobial agents. Additionally, some derivatives have displayed potential antitumor activity in vitro, indicating their utility in cancer research (Mistry et al., 2009).
Synthesis and Evaluation of Anticancer Agents
The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities have been explored. Compounds with specific substitutions have shown good activity against standard drugs, showcasing the potential of this chemical structure in the development of new antimicrobial and potentially anticancer therapies (Patel & Shaikh, 2011).
Anticancer Activity of Thiazolidinone Derivatives
Thiazolidinone derivatives prepared from 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides have been tested for anticancer activity, with some showing potent and selective effects against leukemia cell lines. This underscores the relevance of the thiazolidinone moiety, closely related to the chemical structure , in the development of new anticancer drugs (Horishny et al., 2021).
Antibacterial Potential of Monocyclic β-Lactams
Research on monocyclic β-lactams containing two synergistic buried antibacterial pharmacophore sites, including those structurally related to this compound, has revealed significant antibacterial potential. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains, providing insights into the design of new antibacterial drugs (Parvez et al., 2010).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-13-5-7-16(8-6-13)24-12-17(21)19-14-3-1-4-15(11-14)20-9-2-10-25(20,22)23/h1,3-8,11H,2,9-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSOHUBENTZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


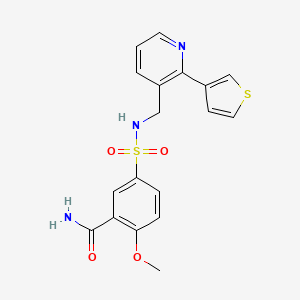
![N-(sec-butyl)-3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2940872.png)

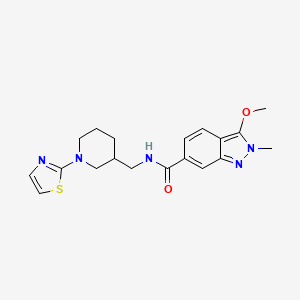
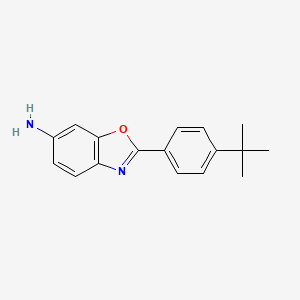
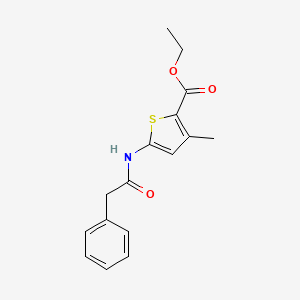
![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2940879.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/no-structure.png)
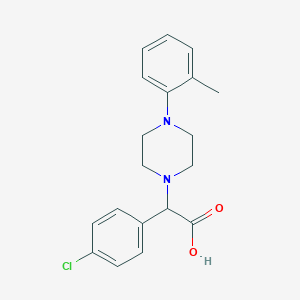

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2940890.png)
